molecular formula C17H28O B7889633 2-(4-Nonylphenyl)ethanol

2-(4-Nonylphenyl)ethanol

Cat. No.: B7889633
M. Wt: 248.4 g/mol
InChI Key: CTTNLEUTBRJTRF-UHFFFAOYSA-N
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Description

2-(4-Nonylphenyl)ethanol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a nonyl group at the para position and an ethanol group at the ortho position. This compound is known for its use in various industrial applications, particularly as a surfactant and emulsifier.

Preparation Methods

The synthesis of 2-(4-Nonylphenyl)ethanol typically involves the alkylation of phenol with nonene to produce nonylphenol, followed by the ethoxylation of nonylphenol. The reaction conditions for these steps include:

Chemical Reactions Analysis

2-(4-Nonylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

    Reduction: The compound can be reduced to form nonylphenol, which is a precursor for other chemical products.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(4-Nonylphenyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Nonylphenyl)ethanol involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the action of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including altered gene expression and cellular responses .

Comparison with Similar Compounds

2-(4-Nonylphenyl)ethanol is similar to other alkylphenols, such as:

This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and emulsifier in various applications.

Properties

IUPAC Name

2-(4-nonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h10-13,18H,2-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTNLEUTBRJTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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